Cas no 2351870-70-5 (2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid structure
2351870-70-5 structure
Product name:2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
CAS No:2351870-70-5
MF:C23H20F3N3O4
MW:459.417816162109
CID:5891863
PubChem ID:145867510

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
    • Z3484220090
    • 2351870-70-5
    • EN300-6737636
    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
    • Inchi: 1S/C23H20F3N3O4/c24-23(25,26)20-13(11-27-29-20)9-10-19(21(30)31)28-22(32)33-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11,18-19H,9-10,12H2,(H,27,29)(H,28,32)(H,30,31)
    • InChI Key: LRMGJZXAODOSCI-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=NN1)CCC(C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(F)F

Computed Properties

  • Exact Mass: 459.14059061g/mol
  • Monoisotopic Mass: 459.14059061g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 685
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 104Ų

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6737636-0.05g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
2351870-70-5
0.05g
$315.0 2023-05-30
Enamine
EN300-6737636-5.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
2351870-70-5
5g
$3935.0 2023-05-30
Enamine
EN300-6737636-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
2351870-70-5
10g
$5837.0 2023-05-30
Aaron
AR0286P0-5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
2351870-70-5 95%
5g
$5436.00 2025-02-15
Aaron
AR0286P0-10g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
2351870-70-5 90%
10g
$8051.00 2023-12-15
Aaron
AR0286P0-250mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
2351870-70-5 95%
250mg
$949.00 2025-02-15
Enamine
EN300-6737636-0.1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
2351870-70-5
0.1g
$470.0 2023-05-30
Enamine
EN300-6737636-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
2351870-70-5
2.5g
$2660.0 2023-05-30
Enamine
EN300-6737636-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
2351870-70-5
1g
$1357.0 2023-05-30
Aaron
AR0286P0-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
2351870-70-5 95%
2.5g
$3683.00 2025-02-15

Additional information on 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid

Comprehensive Overview of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid (CAS No. 2351870-70-5)

The compound 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid (CAS No. 2351870-70-5) is a highly specialized Fmoc-protected amino acid derivative with significant applications in peptide synthesis and medicinal chemistry. Its unique structure, featuring a trifluoromethyl pyrazole moiety, makes it a valuable building block for designing novel bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in drug discovery and bioconjugation strategies.

In recent years, the demand for fluorinated compounds like 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid has surged, driven by their enhanced metabolic stability and bioavailability. This aligns with the growing trend in precision medicine and targeted therapies, where researchers seek compounds with optimized pharmacokinetic properties. The trifluoromethyl group in particular has become a hotspot in pharmaceutical research, as it often improves binding affinity and membrane permeability.

The Fmoc protecting group in this molecule makes it particularly useful for solid-phase peptide synthesis (SPPS), a technique that has revolutionized peptide-based drug development. With the rising interest in therapeutic peptides for treating various conditions, compounds like CAS No. 2351870-70-5 are gaining attention in both academic and industrial laboratories. Its compatibility with standard peptide coupling reagents and stability under typical SPPS conditions make it a versatile tool for researchers.

From a synthetic chemistry perspective, the pyrazole ring in this molecule offers interesting possibilities for heterocyclic chemistry and molecular diversification. The 1H-pyrazole scaffold is known for its diverse biological activities, and its incorporation into this amino acid derivative opens doors to creating novel structure-activity relationships. This is particularly relevant in the context of current fragment-based drug design approaches, where researchers look for privileged scaffolds that can be further optimized.

The physicochemical properties of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid make it suitable for various bioconjugation techniques. Its carboxylic acid functionality allows for easy attachment to other molecules, while the Fmoc group provides orthogonal protection for subsequent modifications. These characteristics are particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted delivery systems, areas that have seen tremendous growth in recent years.

Quality control and characterization of this compound involve advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. The presence of both aromatic (fluorenyl) and heteroaromatic (pyrazole) systems in its structure provides distinct spectroscopic signatures that facilitate its identification and purity assessment. These analytical aspects are crucial for researchers who need high-purity building blocks for their chemical biology studies.

Storage and handling recommendations for CAS No. 2351870-70-5 typically include protection from moisture and storage at low temperatures, as is common with many Fmoc-protected amino acids. While not classified as hazardous, proper laboratory practices should be followed when working with this compound, including the use of appropriate personal protective equipment. Its stability under various conditions makes it convenient for high-throughput screening applications and combinatorial chemistry approaches.

The commercial availability of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid from specialized chemical suppliers has made it accessible to researchers worldwide. Its price point and purity grades vary depending on the intended application, with peptide synthesis grade materials commanding premium prices. The growing market for custom peptide synthesis services has further increased demand for such specialized building blocks.

Future research directions involving this compound may explore its incorporation into macrocyclic peptides or its use in developing peptidomimetics. The unique combination of fluorine atoms and heterocyclic systems in its structure offers intriguing possibilities for modulating biological activity and improving drug-like properties. As the pharmaceutical industry continues to focus on undruggable targets, innovative compounds like this may play a crucial role in expanding the chemical space available for drug discovery.

In conclusion, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid (CAS No. 2351870-70-5) represents a sophisticated tool for modern medicinal chemistry and peptide research. Its structural features address several current challenges in drug development, making it a compound of significant interest to researchers working at the intersection of chemistry and biology. As synthetic methodologies advance and our understanding of molecular recognition deepens, the applications of this specialized amino acid derivative are likely to expand further.

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